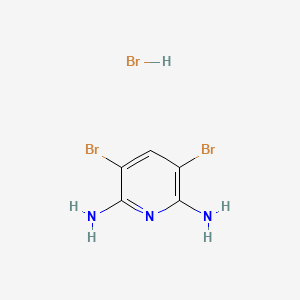

3,5-Dibromo-pyridine-2,6-diamine hydrobromide

説明

3,5-Dibromo-pyridine-2,6-diamine hydrobromide is a halogenated pyridine derivative with a molecular formula of C₅H₅Br₃N₃ and a molecular weight of 346.83 g/mol. The compound features bromine atoms at the 3- and 5-positions of the pyridine ring, amine groups at the 2- and 6-positions, and a hydrobromide counterion. Bromine’s electron-withdrawing nature and large atomic radius significantly influence the compound’s electronic structure, solubility, and reactivity. The hydrobromide salt enhances water solubility, making it advantageous for pharmaceutical and material science applications .

特性

IUPAC Name |

3,5-dibromopyridine-2,6-diamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3.BrH/c6-2-1-3(7)5(9)10-4(2)8;/h1H,(H4,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADPUMOPBWURME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)N)N)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The preparation of 3,5-dibromo-pyridine-2,6-diamine hydrobromide typically involves:

- Starting from a suitably substituted pyridine precursor.

- Selective bromination at the 3 and 5 positions.

- Introduction of amino groups at the 2 and 6 positions.

- Formation of the hydrobromide salt for stability and isolation.

Stepwise Preparation Method from 3,5-Dimethyl-pyridine Precursors

A notable synthetic method (CN107033068A) describes a multi-step approach starting from 3,5-dimethyl-pyridine derivatives, which can be adapted for preparing this compound:

| Step | Description | Conditions | Key Reagents | Notes |

|---|---|---|---|---|

| 1 | Acetylation of 3,5-dimethyl-pyridine with acetic anhydride | Reflux, monitored by TLC | 3,5-dimethyl-pyridine, acetic anhydride | Prepares intermediate for bromination |

| 2 | Bromination by dropwise addition of bromine at <23°C, reaction at 40-55°C for 2-3 hours | Controlled temperature | Bromine, sodium hydroxide solution | Generates bromopyridine intermediate with precipitation |

| 3 | Amination and diazotization in hydrogen bromide solution with catalytic cuprous bromide and sodium nitrite | -3 to 4°C, 2-3 hours | Cuprous bromide, sodium nitrite, HBr | Produces 3,5-dibromo-pyridine diamine hydrobromide salt |

This method emphasizes precise temperature control and molar ratios for high yield and purity. The final product is isolated by filtration, drying, and recrystallization in ethanol.

One-Step Synthesis via Pyridine or Pyridinium Salt

An innovative one-step synthesis method (CN109134358B) offers a more direct route:

| Step | Description | Conditions | Key Reagents | Notes |

|---|---|---|---|---|

| 1 | Reaction of pyridine or pyridinium salt in hydrobromic acid solution with ammonium salt and hydrogen peroxide | Mild, green conditions | Pyridine, HBr solution, ammonium salt, H2O2 | One-step bromination and amination to 3,5-dibromo-4-aminopyridine |

Though this patent focuses on 3,5-dibromo-4-aminopyridine, the approach demonstrates the feasibility of direct halogenation and amination in a single step under environmentally friendly conditions. This method reduces reaction steps, waste, and cost, making it suitable for industrial scale-up.

Related Synthetic Routes for Diamine Derivatives

Additional methods for diamine pyridine derivatives involve palladium-catalyzed coupling and bromination steps:

- Use of 2,6-dibromo-4-nitropyridine as a precursor reacted under nitrogen atmosphere with palladium catalysts to introduce amino groups.

- Bromination of nitrobenzene derivatives using N-bromosuccinimide in concentrated sulfuric acid at elevated temperatures.

- Subsequent treatment with hydrobromic acid to form hydrobromide salts.

While these methods are more complex and tailored for specific derivatives, they provide insights into alternative routes for preparing diamine pyridine compounds structurally related to this compound.

Comparative Summary Table of Preparation Methods

Research Findings and Notes

- The multi-step method provides high yields and purity but involves careful temperature and reagent control, especially during bromination and diazotization steps.

- The one-step method offers significant advantages in operational simplicity and environmental impact, using mild conditions and fewer reagents.

- Industrial applicability favors methods that minimize waste and reaction steps; thus, the one-step synthesis is promising for scale-up.

- The hydrobromide salt form enhances the compound's stability and facilitates isolation.

- No comprehensive literature explicitly details the direct preparation of this compound beyond these approaches, indicating a niche for further research.

化学反応の分析

Types of Reactions

3,5-Dibromo-pyridine-2,6-diamine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.

Common Reagents and Conditions

Lithium Diisopropylamide (LDA): Used for lithiation reactions.

Electrophiles: Used in substitution reactions to introduce new functional groups.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that 3,5-Dibromo-pyridine-2,6-diamine hydrobromide exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, a study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .

Anticancer Properties

The compound has also been explored for its anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines. Its mechanism involves the modulation of cellular pathways associated with cell survival and proliferation. This makes it a candidate for further development in cancer therapeutics .

Material Science Applications

Polymer Synthesis

this compound serves as a precursor in the synthesis of functionalized polymers. Its bromine substituents allow for further reactions such as nucleophilic substitutions, which are essential in developing polymeric materials with specific properties .

Liquid Crystals

The compound has been utilized in the formulation of liquid crystal displays (LCDs). Its unique structural attributes contribute to the alignment properties necessary for liquid crystal applications. The incorporation of this compound into liquid crystal mixtures enhances their thermal stability and optical performance .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL. |

| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC values around 25 µM after 48 hours of treatment. |

| Study 3 | Polymer Development | Successfully incorporated into polyamide matrices resulting in enhanced mechanical properties and thermal stability. |

作用機序

The mechanism of action of 3,5-Dibromo-pyridine-2,6-diamine hydrobromide involves its interaction with molecular targets, such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .

類似化合物との比較

Comparison with Structurally Similar Compounds

3,5-Difluoro-pyridine-2,6-diamine (CAS 247069-27-8)

Molecular Formula : C₅H₅F₂N₃ | Molecular Weight : 145.11 g/mol

- Structural Differences : Fluorine substituents at the 3- and 5-positions instead of bromine.

- Electronic Effects : Fluorine’s high electronegativity increases the ring’s electron-deficiency but reduces steric hindrance compared to bromine. This enhances stability and influences reactivity in substitution reactions .

- Applications: Serves as a key intermediate for Delafloxacin, a fluoroquinolone antibiotic. The smaller fluorine atoms facilitate precise binding in drug-target interactions .

N,N'-Bis(3-hydroxyphenyl)pyridazine-3,6-diamine (RS-0406)

Molecular Formula : C₁₆H₁₄N₄O₂ | Molecular Weight : 294.31 g/mol

- Structural Differences: Pyridazine core (two adjacent nitrogen atoms) with diamine and phenolic substituents.

- Biological Activity : Acts as a β-sheet breaker, inhibiting α-synuclein aggregation in neurodegenerative diseases. Unlike brominated pyridines, RS-0406’s hydroxyl groups enable hydrogen bonding with protein targets .

3,5-Diamino-2,4,6-trinitropyridine

Molecular Formula : C₅H₃N₅O₆ | Molecular Weight : 253.11 g/mol

- Structural Differences: Nitro groups at 2-, 4-, and 6-positions with amino groups at 3- and 5-positions.

- Physicochemical Properties : High density (~2.2 g/cm³) and thermal stability due to nitro groups. Bromine in 3,5-Dibromo-pyridine-2,6-diamine hydrobromide provides less density but greater solubility .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility | Key Applications |

|---|---|---|---|---|---|

| 3,5-Dibromo-pyridine-2,6-diamine HBr | C₅H₅Br₃N₃ | 346.83 | Br (3,5), NH₂ (2,6) | High (HBr salt) | Pharma intermediates, materials |

| 3,5-Difluoro-pyridine-2,6-diamine | C₅H₅F₂N₃ | 145.11 | F (3,5), NH₂ (2,6) | Moderate | Antibiotic synthesis |

| RS-0406 | C₁₆H₁₄N₄O₂ | 294.31 | NH₂ (3,6), OH (phenyl) | Low (neutral form) | Neurodegenerative therapy |

| 3,5-Diamino-2,4,6-trinitropyridine | C₅H₃N₅O₆ | 253.11 | NO₂ (2,4,6), NH₂ (3,5) | Insoluble | High-energy explosives |

Electronic and Steric Effects

- Bromine vs. Fluorine : Bromine’s larger size increases steric hindrance, reducing reaction rates in nucleophilic substitutions compared to fluorine. However, bromine’s polarizability enhances dispersion forces, affecting crystal packing in materials science .

- Hydrobromide Salt : Improves aqueous solubility over neutral analogs (e.g., RS-0406) and hydrochloride salts due to stronger ion-dipole interactions .

Research Findings and Implications

- Synthetic Pathways : Brominated pyridines often require harsh conditions (e.g., catalytic hydrobromide in silylation reactions), whereas fluorinated analogs are synthesized via milder fluorination .

- Thermodynamic Stability: Amino groups at 2- and 6-positions stabilize the pyridine ring, but bromine’s electron-withdrawing effect reduces basicity compared to fluorine-substituted analogs .

生物活性

3,5-Dibromo-pyridine-2,6-diamine hydrobromide is a halogenated pyridine derivative notable for its potential biological activities. This compound, with the molecular formula CHBrN, has garnered attention in various fields such as medicinal chemistry and pharmacology due to its interactions with biological systems.

The compound is characterized by its unique molecular structure, which includes two bromine atoms and two amino groups. These features allow it to participate in various chemical reactions, including nucleophilic substitutions and redox reactions. The bromine atoms can form halogen bonds with target biomolecules, influencing their activity and function. This mechanism is crucial for understanding the compound's biological effects, particularly its antimicrobial and antiviral properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research indicates that compounds containing pyridine rings exhibit significant antibacterial activity against a range of pathogens. For instance, studies have reported that similar compounds show effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 56 µg/mL |

| Escherichia coli | 55 µg/mL |

| Pseudomonas aeruginosa | Variable |

| Candida albicans | Moderate effectiveness |

These findings suggest that the biological activity of this compound may be enhanced by the presence of functional groups that increase its interaction with microbial targets .

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence supporting the antiviral activity of pyridine derivatives. The ongoing research into new antiviral agents has intensified due to global health challenges such as the COVID-19 pandemic. Compounds similar to this compound have been investigated for their ability to inhibit viral replication and modulate immune responses .

Case Studies

- Antimicrobial Efficacy Study :

-

Antiviral Research :

- Another study focused on the antiviral properties of pyridine compounds during the COVID-19 pandemic. It was found that certain derivatives could inhibit viral entry into host cells and reduce viral load in infected cells. Although specific data on this compound was limited, the structural similarities suggest potential for similar activity .

Safety and Toxicology

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary toxicological assessments indicate that while some pyridine derivatives can exhibit cytotoxic effects at high concentrations, further studies are required to fully understand the safety margins for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dibromo-pyridine-2,6-diamine hydrobromide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via halogenation of pyridine precursors. For example, bromination of 2,6-diaminopyridine using bromine or N-bromosuccinimide (NBS) in a controlled environment (e.g., acetic acid at 0–5°C) yields 3,5-dibromo derivatives. Subsequent hydrobromide salt formation is achieved by reacting the free base with HBr gas in anhydrous ether . Purity optimization involves recrystallization from ethanol/water mixtures and HPLC validation using C18 columns with UV detection at 254 nm .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- H/C NMR : Confirm substitution patterns (e.g., absence of protons at C3/C5 due to bromination) and hydrobromide protonation via amine peak shifts .

- FT-IR : Look for N-H stretching (3200–3400 cm) and Br-C vibrations (600–800 cm) .

- Elemental Analysis : Verify Br and N content (±0.3% deviation) .

Q. What solvent systems are suitable for solubility testing, and how does hydrobromide formation affect solubility?

- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–7). Hydrobromide salts typically exhibit higher aqueous solubility than free bases due to ionic interactions. For example, compare solubility in deionized water vs. ethanol using gravimetric analysis .

Q. What in vitro assays are appropriate for preliminary biological activity screening?

- Methodological Answer : Use cell viability assays (e.g., MTT) on cancer cell lines (HeLa, MCF-7) and bacterial inhibition assays (MIC against E. coli, S. aureus). Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial activity) and replicate experiments (n=3) to assess dose-response relationships .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to calculate HOMO/LUMO energies, electrostatic potential maps, and partial charges. Compare results with experimental UV-Vis spectra (e.g., λmax in acetonitrile) to validate computational models .

Q. What crystallographic software tools are recommended for resolving structural ambiguities?

- Methodological Answer : Use SHELXL for refinement and WinGX for data integration. For challenging datasets (e.g., twinned crystals), employ SHELXD for phase determination. Reference the IUCr guidelines for reporting crystallographic data (R-factor < 5%) .

Q. How do substituent effects (e.g., Br vs. I) influence structure-activity relationships (SAR) in related pyridine derivatives?

- Methodological Answer : Synthesize analogs (e.g., 3,5-diiodo-pyridine-2,6-diamine) and compare bioactivity profiles. Use molecular docking (AutoDock Vina) to assess halogen bonding interactions with target proteins (e.g., kinases). Statistical analysis (ANOVA) identifies significant SAR trends .

Q. What experimental design principles mitigate contradictions in thermodynamic data (e.g., enthalpy vs. computational predictions)?

- Methodological Answer : Conduct isothermal titration calorimetry (ITC) to measure binding enthalpies and validate DFT calculations. Address discrepancies by adjusting solvent models (e.g., COSMO-RS) and verifying experimental conditions (e.g., temperature control ±0.1°C) .

Q. How can amorphous vs. crystalline formulations of this compound be characterized for drug delivery applications?

- Methodological Answer : Use PXRD to confirm crystallinity (sharp peaks) vs. amorphous state (halo patterns). Assess stability via accelerated aging (40°C/75% RH for 6 weeks) and monitor dissolution rates using USP apparatus II (50 rpm, 37°C) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。